molecular formula C8H18N2 B12439852 1-(3,5-Dimethylcyclohexyl)hydrazine

1-(3,5-Dimethylcyclohexyl)hydrazine

Cat. No.: B12439852
M. Wt: 142.24 g/mol
InChI Key: CTWIMQIFUYQDAA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylcyclohexyl)hydrazine is a substituted hydrazine derivative featuring a cyclohexyl ring with methyl groups at the 3- and 5-positions. This structural motif confers unique steric and electronic properties, distinguishing it from simpler hydrazines.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(3,5-dimethylcyclohexyl)hydrazine

InChI

InChI=1S/C8H18N2/c1-6-3-7(2)5-8(4-6)10-9/h6-8,10H,3-5,9H2,1-2H3

InChI Key

CTWIMQIFUYQDAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylcyclohexyl)hydrazine typically involves the reaction of 3,5-dimethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:

3,5-dimethylcyclohexanone+hydrazine hydrate(3,5-dimethylcyclohexyl)hydrazine+water\text{3,5-dimethylcyclohexanone} + \text{hydrazine hydrate} \rightarrow \text{(3,5-dimethylcyclohexyl)hydrazine} + \text{water} 3,5-dimethylcyclohexanone+hydrazine hydrate→(3,5-dimethylcyclohexyl)hydrazine+water

The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of (3,5-dimethylcyclohexyl)hydrazine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethylcyclohexyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of (3,5-dimethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)hydrazine

  • Structure : Arylhydrazine with methyl groups at the 3- and 4-positions on the benzene ring.
  • Synthesis : Reacts with chalcones to form pyrazolines (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline) under reflux with glacial acetic acid and HCl .
  • Properties :
    • Melting point: 120–124°C (pyrazoline derivative) .
    • Higher crystallinity compared to cyclohexyl analogs due to planar aromatic systems.
  • Applications : Intermediate for antimicrobial agents and heterocyclic scaffolds .

1-(4-Ethylcyclohexyl)hydrazine

  • Structure : Cyclohexylhydrazine with an ethyl substituent at the 4-position.
  • Properties :
    • Molecular weight: 142.24 g/mol .
    • Increased lipophilicity compared to unsubstituted cyclohexylhydrazine.
  • Reactivity : Steric hindrance from the ethyl group may slow nucleophilic reactions compared to 1-(3,5-dimethylcyclohexyl)hydrazine.

Alkyl-Substituted Hydrazines

1,1-Dimethylhydrazine (UDMH)

  • Structure : Symmetrical dimethyl substitution on hydrazine.
  • Properties: High volatility (b.p. 63°C) and toxicity (classified as a carcinogen) . Reactive as a rocket propellant and in polymer production.
  • Contrast : Unlike this compound, UDMH lacks steric bulk, making it more reactive but less thermally stable.

Heterocyclic Derivatives

3,5-Dimethylpyrazole

  • Synthesis : Derived from acetylacetone and hydrazine .
  • Applications : Blocks isocyanates in polymer chemistry and serves as a ligand in coordination compounds.
  • Comparison: The pyrazole ring system (aromatic) contrasts with the non-aromatic cyclohexyl group in this compound, leading to differences in electronic properties and biological activity.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
This compound (theoretical) ~168.3 3,5-dimethylcyclohexyl N/A Pharmaceutical intermediates
1-(3,4-Dimethylphenyl)hydrazine 136.2 3,4-dimethylphenyl 120–124 (derivative) Antimicrobial agents
1,1-Dimethylhydrazine (UDMH) 60.1 -N(CH₃)₂ -57 Rocket propellants
3,5-Dimethylpyrazole 96.1 Pyrazole ring 106–108 Polymer chemistry

Biological Activity

1-(3,5-Dimethylcyclohexyl)hydrazine is an organic compound with significant potential in various biological applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

  • Molecular Formula : C8H18N2
  • Molecular Weight : 142.24 g/mol
  • IUPAC Name : (3,5-dimethylcyclohexyl)hydrazine
  • Chemical Structure : The compound features a cyclohexane ring with two methyl groups at the 3rd and 5th positions and a hydrazine functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylcyclohexanone with hydrazine hydrate under reflux conditions using ethanol as a solvent. The general reaction can be represented as follows:

3 5 dimethylcyclohexanone+hydrazine hydrate 3 5 dimethylcyclohexyl hydrazine+water\text{3 5 dimethylcyclohexanone}+\text{hydrazine hydrate}\rightarrow \text{ 3 5 dimethylcyclohexyl hydrazine}+\text{water}

This method yields the desired hydrazine derivative effectively while allowing for further modifications in industrial applications.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against several pathogens. Hydrazines are known to show antibacterial and antifungal activities, which could extend to this compound as well .
  • Antitumor Activity : Research has highlighted its potential in cancer treatment. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and HepG2. The IC50 values reported range from 6 to 30 μM depending on the specific analog .
  • Mechanism of Action : The biological activity is believed to stem from its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to apoptosis in cancer cells .

Antitumor Activity

A study investigated the effects of a compound related to this compound on breast cancer cells (MDA-MB-231). The results showed:

  • Inhibition of Cell Growth : The compound exhibited an IC50 of approximately 6 μM.
  • Induction of Apoptosis : Flow cytometry analysis revealed that at a concentration of 50 μM, the compound increased apoptotic cells significantly (51% increase in Annexin V-positive/PI-negative cells) .

Pharmacokinetic Studies

In vivo pharmacokinetic studies demonstrated that following oral administration at a dosage of 50 mg/kg:

  • The compound reached peak plasma concentrations of nearly 40 μM within 5 hours.
  • A half-life of approximately 2 hours was observed, suggesting favorable drug-like properties for further development .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
CyclohexylhydrazineLacks methyl groups at the 3rd and 5th positionsLess potent than dimethyl derivatives
DimethylhydrazineContains two methyl groups on the hydrazine moietyStronger carcinogenic effects
PhenylhydrazineContains a phenyl group instead of cyclohexaneNotable for its antitumor properties

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